2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to the compound’s unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are activated by the hormone estrogen and play crucial roles in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity, showing a 36-fold selectivity for ERβ over ERα . This means it preferentially blocks the action of estrogen on ERβ, without significantly affecting ERα .
Biochemical Pathways
The compound’s antagonistic action on ERβ affects several biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . A high dose of the compound slightly increases class 1 Igf1 mRNA expression .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability when administered in suitable formulations
Result of Action
The compound’s antagonistic action on ERβ has various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain cellular contexts .
Action Environment
It is known that the compound is stable at temperatures of 2-8°c , suggesting that it may be sensitive to heat. The compound’s solubility in DMSO also suggests that it may be affected by the presence of certain solvents.
Biochemical Analysis
Biochemical Properties
This compound is known to interact with various enzymes, proteins, and other biomolecules. It is a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα , and is a silent antagonist of ERβ .
Cellular Effects
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has been observed to have significant effects on various types of cells and cellular processes. For instance, it significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a microwave-assisted Suzuki–Miyaura cross-coupling reaction.
Introduction of the Acetamide Group: The acetamide group can be introduced through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrimidine derivative reacts with an appropriate acetamide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It can be used in studies investigating cell cycle progression and apoptosis induction.
Chemical Biology: The compound’s unique structure makes it useful for probing biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar biological applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives share structural similarities and biological activities with the target compound.
Uniqueness
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. Additionally, its specific interaction with CDK2/cyclin A2 distinguishes it from other similar compounds.
Properties
IUPAC Name |
2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQHIGMWUPIGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.